Cinacalcet-d4 Hydrochloride is a synthetic compound primarily utilized in scientific research and medical applications. It is a deuterated derivative of Cinacalcet, which is classified as a calcimimetic agent. This compound plays a critical role in regulating calcium levels in the body and is particularly beneficial for treating secondary hyperparathyroidism in patients with chronic kidney disease. By mimicking calcium, Cinacalcet-d4 Hydrochloride activates calcium-sensing receptors on parathyroid glands, leading to decreased secretion of parathyroid hormone, which helps manage calcium homeostasis in the body .
Cinacalcet-d4 Hydrochloride is derived from Cinacalcet, which has been approved for medical use under the brand names Sensipar and Mimpara. It belongs to the class of calcimimetics, which are small molecules that enhance the sensitivity of calcium-sensing receptors to extracellular calcium levels . The compound is synthesized for research purposes and is available for purchase from various suppliers focused on chemical research products.
The synthesis of Cinacalcet-d4 Hydrochloride involves several chemical reactions that typically include alkylation, reduction, and halogenation. The synthetic routes often start from basic organic compounds, employing strong bases, reducing agents, and specific catalysts to achieve the desired product.
The molecular structure of Cinacalcet-d4 Hydrochloride can be represented by its chemical formula. As a deuterated compound, it contains deuterium atoms that replace hydrogen atoms in the original Cinacalcet structure. This alteration allows for enhanced tracking in biological studies due to the distinct mass of deuterium.
Cinacalcet-d4 Hydrochloride undergoes various chemical reactions that are essential for its modification and application in research:
These reactions allow for the creation of various derivatives that can be tailored for specific research applications.
Cinacalcet-d4 Hydrochloride functions primarily by activating calcium-sensing receptors located on parathyroid glands. This activation leads to a decrease in parathyroid hormone secretion:
Relevant analytical techniques such as high-performance liquid chromatography have been developed for determining purity and concentration in pharmaceutical formulations .
Cinacalcet-d4 Hydrochloride has several significant applications:
Cinacalcet hydrochloride is a small molecule calcimimetic agent with the chemical formula C22H22F3N·HCl and a molecular weight of 393.9 g/mol [1] [6]. Structurally, it features an (R)-α-methylnaphthalene moiety linked to a 3-(trifluoromethyl)phenylpropyl group via a secondary amine bond [1] [8]. This configuration enables its primary pharmacological action as an allosteric agonist of the calcium-sensing receptor (CaSR) expressed on parathyroid chief cells [6] [8]. Upon binding, cinacalcet enhances CaSR sensitivity to extracellular calcium, suppressing parathyroid hormone (PTH) secretion and reducing serum calcium concentrations [1] [6].
Metabolically, cinacalcet undergoes extensive hepatic processing primarily mediated by cytochrome P450 enzymes CYP3A4, CYP2D6, and CYP1A2 [1] [6]. The major metabolic pathways involve oxidative N-dealkylation (yielding hydrocinnamic acid derivatives) and naphthalene ring oxidation (forming dihydrodiols subsequently glucuronidated) [1] [6]. These metabolites exhibit negligible calcimimetic activity compared to the parent drug [6]. The terminal elimination half-life ranges between 30–40 hours in humans, with renal excretion accounting for approximately 80% of elimination [1] [8].
Stable isotope-labeled compounds like Cinacalcet-d4 hydrochloride serve as indispensable internal standards in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies [2] [5]. These analogs incorporate non-radioactive heavy isotopes (e.g., deuterium, 2H) into the parent molecule’s structure, creating a near-identical chemical behavior with a distinct mass signature [5] [7]. This mass difference enables unambiguous differentiation between the analyte and internal standard during MS detection, correcting for variability in sample preparation and ionization efficiency [2].
For cinacalcet quantification, the deuterated analog Cinacalcet-d4 hydrochloride facilitates highly precise pharmacokinetic (PK) studies. A validated micromethod utilizing 50 μL human plasma samples demonstrated a lower limit of quantification (LLOQ) of 0.1 ng/mL with intra-assay imprecision ≤9% and accuracy of 99–103% [2]. This sensitivity is critical for pediatric PK studies where blood volume limitations exist [2]. The internal standard’s structural homology ensures co-elution with native cinacalcet, compensating for matrix effects from hemolysis, lipemia, or hyperuricemia that could otherwise skew results [2].
Table 1: Performance Metrics of LC-MS/MS Method Using Cinacalcet-d4 HCl as Internal Standard
Parameter | Value |
---|---|
Sample Volume | 50 µL plasma |
Linear Range | 0.1 – 100 ng/mL |
Lower Limit of Quantification | 0.1 ng/mL |
Intra-Assay Imprecision | 2.8% – 9% |
Intra-Assay Inaccuracy | 100% – 102% |
Inter-Assay Imprecision | 6.9% – 8.5% |
Inter-Assay Inaccuracy | 99% – 103% |
Recovery Rate | 90% – 106% |
Analysis Turnaround | 20 minutes |
Source: Adapted from [2]
Cinacalcet-d4 hydrochloride incorporates four deuterium atoms specifically at the propylamine linker between the naphthalene and trifluoromethylphenyl groups, yielding the molecular formula C22H19D4ClF3N with a molecular weight of 397.9 g/mol [5] [7] [9]. This strategic deuteration targets a metabolic "soft spot" where oxidative N-dealkylation by CYP450 enzymes occurs [1] [2]. Replacing hydrogen with deuterium at these positions exploits the kinetic isotope effect (KIE), which can attenuate the rate of carbon-hydrogen (C-H) bond cleavage due to deuterium’s higher bond dissociation energy [2] [9].
While the primary application of Cinacalcet-d4 HCl is as an analytical internal standard, its modified structure offers insights into metabolic stability. The deuteration potentially reduces the rate of N-dealkylation, a major metabolic pathway responsible for generating inactive carboxylic acid metabolites [1] [2]. This property is particularly advantageous in in vitro metabolic studies, where the deuterated analog helps distinguish between enzymatic and non-enzymatic degradation processes without altering target receptor binding [9]. The hydrochloride salt form enhances solubility in aqueous matrices used in bioanalytical workflows, ensuring consistent recovery during sample extraction [5] [7].
Table 2: Molecular Characteristics of Cinacalcet vs. Cinacalcet-d4 Hydrochloride
Property | Cinacalcet Hydrochloride | Cinacalcet-d4 Hydrochloride |
---|---|---|
Molecular Formula | C22H23ClF3N | C22H19D4ClF3N |
Molecular Weight | 393.9 g/mol | 397.9 g/mol |
Deuteration Sites | None | Propylamine linker (-CH2- replaced with -CD2-) |
Unlabelled CAS Number | 364782-34-3 | 364782-34-3 (parent) |
Purity Specifications | >99% (pharmaceutical grade) | >95% (HPLC) |
Primary Application | Therapeutic agent | Mass spectrometry internal standard |
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7